molecular formula C20H24ClN3O5S B2881146 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 899993-98-7

2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2881146
CAS No.: 899993-98-7
M. Wt: 453.94
InChI Key: CACLINUTEGTSNP-UHFFFAOYSA-N
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Description

2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound featuring a thiadiazine ring, a chlorobenzyl group, and a dimethoxyphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the thiadiazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorobenzyl group is introduced via nucleophilic substitution reactions, while the dimethoxyphenyl acetamide moiety is attached through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound’s properties might be useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiadiazine ring and chlorobenzyl group may interact with enzymes or receptors, modulating their activity. The dimethoxyphenyl acetamide moiety could also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxyphenyl)acetamide
  • 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(3,4-dimethoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide stands out due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O5S/c1-28-17-8-9-19(29-2)18(12-17)22-20(25)14-24-11-3-10-23(30(24,26)27)13-15-4-6-16(21)7-5-15/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACLINUTEGTSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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